molecular formula C12H16N2O B13653344 1-(4-Aminoindolin-1-yl)butan-1-one

1-(4-Aminoindolin-1-yl)butan-1-one

Cat. No.: B13653344
M. Wt: 204.27 g/mol
InChI Key: KELPEXRLPXEGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(4-Aminoindolin-1-yl)butan-1-one typically involves the condensation of an appropriate indole derivative with a butanone derivative under specific reaction conditions. One common synthetic route includes the reaction of 4-aminoindole with butanone in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve bulk manufacturing processes that ensure high purity and consistent quality of the compound .

Chemical Reactions Analysis

1-(4-Aminoindolin-1-yl)butan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Aminoindolin-1-yl)butan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Aminoindolin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(4-Aminoindolin-1-yl)butan-1-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(4-amino-2,3-dihydroindol-1-yl)butan-1-one

InChI

InChI=1S/C12H16N2O/c1-2-4-12(15)14-8-7-9-10(13)5-3-6-11(9)14/h3,5-6H,2,4,7-8,13H2,1H3

InChI Key

KELPEXRLPXEGMK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC2=C(C=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.